molecular formula C16H22Cl3NO2 B1432329 Chlorambucil chloroethyl ester CAS No. 94236-91-6

Chlorambucil chloroethyl ester

Cat. No.: B1432329
CAS No.: 94236-91-6
M. Wt: 366.7 g/mol
InChI Key: DUPWPMRXQCYAKW-UHFFFAOYSA-N
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Description

Chlorambucil chloroethyl ester (C16H22Cl3NO2) is a synthetic derivative of the nitrogen mustard alkylating agent chlorambucil, designed for advanced cancer research applications . As an ester derivative, it is a key intermediate in the development of hybrid anticancer agents, particularly in the synthesis of steroidal esters aimed at improving drug targeting and efficacy . In vitro studies have demonstrated that this compound exhibits potent cytostatic properties, effectively inhibiting cell proliferation in models such as CHO and HeLa cells . Its primary research value lies in its function as a DNA alkylating agent. The compound facilitates the cross-linking of DNA strands, which disrupts DNA replication and triggers apoptosis in rapidly dividing cells . This mechanism is central to its research application for investigating the cellular response to DNA damage and the efficacy of alkylating agents. Furthermore, this compound is a valuable tool in genetic toxicology studies. Research shows it is a potent mutagen and clastogen, inducing a high frequency of sister chromatid exchanges and chromosomal aberrations at low concentrations (e.g., 5 µg/ml), making it useful for genotoxicity assays, including the Ames test in Salmonella strains TA100 and TA1535 . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl3NO2/c17-8-11-20(12-9-18)15-6-4-14(5-7-15)2-1-3-16(21)22-13-10-19/h4-7H,1-3,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPWPMRXQCYAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)OCCCl)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196946
Record name 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate
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Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94236-91-6
Record name 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94236-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorambucil chloroethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethyl 4-[bis(2-chloroethyl)amino]benzenebutanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroethyl 4-[bis(2-chloroethyl)amino]phenylbutyrate
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Record name CHLORAMBUCIL CHLOROETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorambucil chloroethyl ester can be synthesized through the reaction of 4-aminophenylbutyric acid with bis(2-chloroethyl)amine. The reaction typically involves the use of a solvent like dichloromethane and a catalyst such as triethylamine. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Chlorambucil chloroethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites that are often more water-soluble and can be excreted from the body more easily .

Scientific Research Applications

Scientific Research Applications

Chlorambucil chloroethyl ester has diverse applications across various scientific fields:

  • Chemistry : Serves as a model compound for studying alkylating agents.
  • Biology : Utilized in research on DNA damage and repair mechanisms.
  • Medicine : Extensively used in cancer research to develop new chemotherapy drugs.
  • Industry : Employed in producing hybrid molecules for targeted cancer therapy .

Efficacy Against Cancer Cell Lines

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity compared to chlorambucil:

Cell LineIC50 (µM)Comparison to Chlorambucil
MCF-7 (Breast)40Superior
A2780 (Ovarian)35Superior
PC3 (Prostate)32Superior
DU145 (Prostate)28Superior
MiaPaCa2 (Pancreas)>150No significant activity

The data suggests that this compound is more effective than traditional chlorambucil across several cancer types .

Case Studies

  • Combination Therapy with Cisplatin :
    • A study evaluated a hybrid Pt(IV) prodrug combining chlorambucil and cisplatin. This compound demonstrated superior antitumor activity compared to either drug alone, particularly in colon cancer models. The dual-targeting mechanism improved cellular uptake and interaction with DNA, leading to increased apoptosis .
  • Hybrid Molecules :
    • Research on hybrid molecules incorporating chlorambucil with L-tyrosine showed enhanced antiproliferative activity against MCF-7 cells. Modifications led to better selectivity and reduced toxicity towards normal cells. The presence of stable amide bonds was found to contribute significantly to the improved therapeutic effects .
  • Chlorambucil–7α-Testosterone Hybrid :
    • This compound was synthesized through different synthetic approaches and evaluated against prostate cancer cell lines. It exhibited selective cytotoxicity towards LNCaP cells while being inactive against PC3 cells, indicating its potential as a targeted therapy for prostate cancer.

Mechanism of Action

Chlorambucil chloroethyl ester exerts its effects by alkylating the DNA bases, leading to DNA fragmentation and inhibition of DNA synthesis and RNA transcription. This results in cell cycle arrest and apoptosis. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Chlorambucil–Tyrosine Hybrids (Ester vs. Amide Linkages)

Structural and Stability Differences

  • Compound 1 (Ester-linked) : Synthesized by conjugating chlorambucil to Boc-l-tyrosine-OtBu via ester bonds, followed by deprotection .
  • Compound 2 (Amide-linked): Prepared by coupling chlorambucil to Boc-4-amino-l-phenylalanine methyl ester via amide bonds .

Key Findings

  • Stability : The amide-linked hybrid (Compound 2) is more stable in enzymatic environments than the ester-linked hybrid (Compound 1) .
  • Antiproliferative Activity : Both compounds showed time- and concentration-dependent cytotoxicity in MCF-7 breast cancer cells. However, Compound 2 (amide) exhibited higher specificity for hormone-dependent cancers and superior IC₅₀ values (~17.72–63.03 µM) compared to chlorambucil alone .
  • LAT1 Targeting: Both derivatives bound LAT1 with affinity similar to endogenous L-tyrosine, facilitating 3–5× higher cellular uptake than chlorambucil .

Table 1: Comparison of Chlorambucil–Tyrosine Hybrids

Parameter Ester-Linked (Compound 1) Amide-Linked (Compound 2)
Stability Moderate (enzymatic hydrolysis) High (resists hydrolysis)
IC₅₀ in MCF-7 (µM) ~30–40 ~18–25
LAT1 Binding Affinity Comparable to L-tyrosine Comparable to L-tyrosine
Target Specificity Broad Hormone-dependent cancers

Chlorambucil-Tertiary Butyl Ester

Structural Modification
Chlorambucil-tertiary butyl ester replaces the carboxylic acid group with a lipophilic tertiary butyl ester, enhancing blood-brain barrier penetration .

Pharmacokinetic Advantages

  • Brain:Plasma Ratio : Achieved 0.68 vs. 0.018 for chlorambucil in rats, enabling 7× higher brain concentration integrals .
  • Therapeutic Potential: Suitable for brain tumors due to sustained intracranial drug levels .

Table 2: Chlorambucil vs. Tertiary Butyl Ester

Parameter Chlorambucil Tertiary Butyl Ester
LogP (Lipophilicity) Low High
Brain:Plasma Ratio 0.018 0.68
Plasma Half-Life Short Extended

Chlorambucil–Steroid Conjugates

Prasterone and Pregnenolone Esters

  • Selectivity: Moderate specificity for MDA-MB-468 breast adenocarcinoma cells (IC₅₀ ~20–50 µM) .

Key Limitation: Limited cytosolic drug release due to ester bond stability, reducing alkylation efficacy .

Transferrin-Conjugated Chlorambucil Esters

Acid-Sensitive vs. Stable Linkers

  • Ester Linkers : Conjugates with stable ester bonds (e.g., benzaldehyde hydrazone) showed reduced cytotoxicity (IC₅₀ >100 µM in MCF-7) .
  • Acid-Labile Linkers : Acetaldehyde hydrazone conjugates exhibited 3–18× lower IC₅₀ values than chlorambucil, leveraging pH-dependent drug release in tumor microenvironments .

Mechanistic Insights and Trends

Stability and Drug Release

  • Ester vs. Amide : Amide bonds resist enzymatic cleavage, prolonging circulation time, whereas esters enable controlled release via hydrolysis .
  • Targeted Delivery: LAT1-targeted esters (e.g., tyrosine conjugates) exploit overexpression of amino acid transporters in tumors, enhancing selectivity .

Lipophilicity and Tissue Penetration

  • Chlorambucil-tertiary butyl ester and steroid conjugates demonstrate that increased lipophilicity improves CNS penetration but requires balance with hydrolysis rates to avoid membrane accumulation .

Biological Activity

Chlorambucil chloroethyl ester is a derivative of the alkylating agent chlorambucil, which has been widely studied for its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential modifications to enhance its therapeutic profile.

Chlorambucil and its derivatives, including this compound, function primarily as alkylating agents . They exert their effects by forming covalent bonds with DNA, specifically targeting the nucleobases guanine and adenine. This cross-linking inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .

The chloroethyl group in chlorambucil is crucial for its activity. It reacts with the N7 position of guanine and the N3 position of adenine, resulting in the formation of DNA adducts that disrupt normal cellular functions . The introduction of the ester group may influence the lipophilicity and cellular uptake of the compound, potentially enhancing its bioavailability compared to chlorambucil alone .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that this compound has improved antiproliferative effects compared to its parent compound, particularly in hormone-dependent breast cancer cells (MCF-7) and other solid tumors .

Table 1: Cytotoxic Activity of this compound

Cell Line IC50 (µM) Comparison to Chlorambucil
MCF-740Superior
A2780 (Ovarian)35Superior
PC3 (Prostate)32Superior
DU145 (Prostate)28Superior
MiaPaCa2 (Pancreas)>150No significant activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggests that this compound is more effective than traditional chlorambucil across several cancer types.

Case Studies

Several studies have highlighted the enhanced efficacy of this compound when combined with other therapeutic agents. For example:

  • Combination Therapy with Cisplatin : A study evaluated a Pt(IV) prodrug combining chlorambucil and cisplatin. The hybrid compound demonstrated superior antitumor activity compared to either drug alone, particularly in colon cancer models. The dual-targeting mechanism improved cellular uptake and DNA interaction, leading to increased apoptosis .
  • Hybrid Molecules : Research on hybrid molecules incorporating chlorambucil with L-tyrosine showed enhanced antiproliferative activity against MCF-7 cells. The modifications led to better selectivity and reduced toxicity towards normal cells .

Future Directions

Despite its promising activity, this compound still presents challenges such as toxicity to normal cells and the potential for chemoresistance. Ongoing research aims to modify the compound further to improve selectivity and reduce side effects. Strategies include:

  • Structural Modifications : Altering the ester or amide linkages may enhance stability and efficacy.
  • Nanoparticle Delivery Systems : Utilizing nanoparticles for targeted delivery could improve biodistribution and reduce systemic toxicity.

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and fume hoods for weighing and solubilization (DMSO/ethanol).
  • Waste disposal : Deactivate alkylating residues with 10% sodium thiosulfate before disposal .
  • Documentation : Maintain inventory logs with batch numbers and expiry dates for traceability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorambucil chloroethyl ester
Reactant of Route 2
Reactant of Route 2
Chlorambucil chloroethyl ester

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